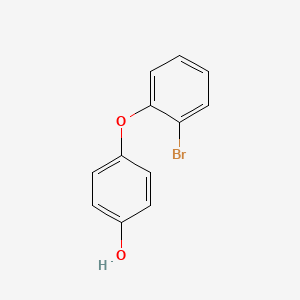

2-(4-Hydroxyphenoxy)-1-bromobenzene

Description

Historical Context and Evolution of Ethers in Organic Chemistry

The study of ethers dates back to the 16th century, with early work focusing on simple aliphatic ethers like diethyl ether. numberanalytics.com Initially, the term "ether" was broadly applied to any volatile substance. yale.edu A significant leap in understanding came with the work of chemists like Alexander Williamson in 1850, whose eponymous Williamson ether synthesis provided a rational and versatile method for preparing unsymmetrical ethers. solubilityofthings.com This reaction, involving an alkoxide or phenoxide reacting with a primary alkyl halide, remains a cornerstone of modern organic synthesis.

The synthesis of diaryl ethers, however, presented a greater challenge. A major breakthrough was the development of the Ullmann condensation, first reported in 1905, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgscielo.org.mx This method, though traditionally requiring harsh conditions like high temperatures, has been continuously refined over the past century with the development of advanced copper catalysts and milder reaction protocols, making it a vital tool for constructing the diaryl ether linkage found in compounds like 2-(4-Hydroxyphenoxy)-1-bromobenzene. wikipedia.orgmdpi.comnih.gov

Significance of Brominated and Hydroxylated Aromatic Systems

The presence of both bromine and hydroxyl groups on an aromatic scaffold, as seen in 2-(4-Hydroxyphenoxy)-1-bromobenzene, imparts significant synthetic utility.

Brominated aromatic compounds , or aryl bromides, are highly valued as precursors in a multitude of cross-coupling reactions. mdpi.comdergipark.org.tr The carbon-bromine bond is reactive towards catalytic systems, most notably those based on palladium and copper. This allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making aryl bromides essential building blocks for constructing more complex molecular architectures. dergipark.org.tr Their stability and reactivity make them ideal substrates for widely used transformations such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

Hydroxylated aromatic systems , particularly phenols, are also of fundamental importance. mdpi.com The hydroxyl group can act as a nucleophile in ether and ester synthesis. Furthermore, it is a powerful directing group in electrophilic aromatic substitution, influencing the position of incoming substituents. In biochemical contexts, hydroxylated aromatic structures are found in many natural products and are key to the biological activity of numerous compounds. mdpi.comnih.gov The phenol moiety in 2-(4-Hydroxyphenoxy)-1-bromobenzene, for instance, provides a site for further functionalization or can modulate the electronic properties of the entire molecule.

Research Gap and Rationale for Investigating 2-(4-Hydroxyphenoxy)-1-bromobenzene

The scientific interest in 2-(4-Hydroxyphenoxy)-1-bromobenzene stems from its identity as a bifunctional synthetic intermediate. The molecule combines two key reactive features: a phenol group, which can undergo reactions like etherification or esterification, and an aryl bromide, which is primed for metal-catalyzed cross-coupling reactions.

This dual reactivity makes it a valuable precursor for the synthesis of more complex diaryl ethers and related polyphenolic structures. For example, similar hydroxylated diphenyl ether structures are known intermediates in the synthesis of phenoxy propionic acid herbicides. google.comchemicalbook.comgoogle.com The structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene provides a scaffold where the bromine atom can be replaced to build a more complex system, while the hydroxyl group offers a handle for attaching other molecular fragments.

The investigation of this specific compound is driven by the need for versatile building blocks in target-oriented synthesis. Its structure is not an end in itself but rather a means to access more elaborate molecules that may have applications in fields such as agrochemicals or materials science. ontosight.ai The rationale is to use this relatively simple, well-defined molecule to construct larger, more functionalized systems that would be difficult to assemble otherwise.

Physicochemical and Spectroscopic Data

Below are tables detailing key identifiers and properties for 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-Hydroxyphenoxy)-1-bromobenzene |

| Alternate Name | 4-(2-Bromophenoxy)phenol |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.10 g/mol |

| CAS Number | 33565-31-0 |

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 85-89 °C |

| Boiling Point | 355.7±22.0 °C (Predicted) |

| pKa | 9.56±0.10 (Predicted) |

| LogP | 3.84 (Predicted) |

Note: Physical properties can vary based on experimental conditions and purity. Predicted values are computationally derived.

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

4-(2-bromophenoxy)phenol |

InChI |

InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |

InChI Key |

LADNYENVXZMCBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Hydroxyphenoxy 1 Bromobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-(4-Hydroxyphenoxy)-1-bromobenzene, the most logical disconnection is the carbon-oxygen bond of the diaryl ether. This C-O bond disconnection is a primary strategy in the synthesis of diaryl ethers. deanfrancispress.comresearchgate.net

This retrosynthetic step suggests two primary precursor pairs:

Route A: 1,2-Dihalobenzene (specifically, 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) and hydroquinone (B1673460).

Route B: 2-Bromophenol and a 4-halophenol or a protected hydroquinone derivative.

The choice between these routes depends on the availability and reactivity of the starting materials and the desired reaction conditions.

Direct Aryl Ether Synthesis Approaches

The direct formation of the aryl ether bond is a common and efficient strategy for synthesizing diaryl ethers. researchgate.net Several metal-catalyzed methods have been developed for this purpose.

Ullmann Condensation Modifications

The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of copper at high temperatures. wikipedia.orgorganic-chemistry.org The reaction is typically performed in high-boiling polar solvents like dimethylformamide (DMF), and often requires stoichiometric amounts of copper. wikipedia.org

Modern modifications have aimed to improve the reaction's efficiency and mildness. These include the use of soluble copper(I) salts, such as copper(I) iodide (CuI), and the addition of ligands to facilitate the catalytic cycle. researchgate.netwikipedia.org For instance, the use of ligands like N,N-dimethylglycine can allow the reaction to proceed at lower temperatures (e.g., 90°C) with aryl bromides. organic-chemistry.org The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com

A typical modified Ullmann reaction for a diaryl ether synthesis would involve:

| Component | Example | Purpose |

| Aryl Halide | 1-Bromo-2-iodobenzene | Electrophile |

| Phenol | Hydroquinone | Nucleophile |

| Copper Catalyst | Copper(I) iodide (CuI) | Catalyst |

| Base | Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) | To deprotonate the phenol |

| Solvent | Dimethylformamide (DMF) | Reaction medium |

| Temperature | 90-120°C | To drive the reaction |

Copper-Catalyzed Cross-Coupling Reactions

Building upon the Ullmann reaction, more refined copper-catalyzed cross-coupling methods have been developed. These reactions often utilize a copper(II) source, such as copper(II) acetate (B1210297) (Cu(OAc)2), and can sometimes be performed at room temperature. organic-chemistry.org The coupling of arylboronic acids with phenols is a notable example of this approach. organic-chemistry.org This method is tolerant of a wide array of functional groups. organic-chemistry.org

In a representative procedure, an arylboronic acid is reacted with a phenol in the presence of a copper catalyst and a base. The presence of molecular sieves can be beneficial to remove water and suppress side reactions. organic-chemistry.org

Palladium-Catalyzed Etherification Protocols

Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and its etherification variant, have become powerful tools for C-O bond formation. organic-chemistry.orgwikipedia.org These reactions are known for their high efficiency, broad substrate scope, and milder reaction conditions compared to traditional Ullmann condensations. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenol, and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.orgwikipedia.org

A general protocol for a Buchwald-Hartwig etherification would include:

| Component | Example | Purpose |

| Aryl Halide | 2-Bromoiodobenzene | Electrophile |

| Phenol | Hydroquinone | Nucleophile |

| Palladium Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Catalyst source |

| Ligand | A bulky phosphine ligand | To stabilize the palladium complex and facilitate the catalytic cycle |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) | To deprotonate the phenol |

| Solvent | Toluene or Dioxane | Reaction medium |

| Temperature | 80-110°C | To drive the reaction |

Synthesis via Sequential Substitution Reactions

An alternative to direct etherification is the synthesis of the diaryl ether backbone followed by the introduction of the desired functional groups. This approach can be advantageous when direct coupling is problematic due to incompatible functional groups or to achieve specific regioselectivity.

Halogenation Precursors and Strategies

In this strategy, a precursor molecule such as 4-phenoxyphenol (B1666991) would be synthesized first. The final step would then be a regioselective halogenation to introduce the bromine atom at the desired position on the phenyl ring.

Electrophilic bromination of phenols is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) can be used for this purpose. beilstein-journals.org The regioselectivity of the bromination is directed by the existing substituents on the aromatic rings. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-phenoxyphenol, the ortho position to the hydroxyl group is the most likely site for bromination. beilstein-journals.org

Controlling the stoichiometry of the halogenating agent is crucial to prevent over-halogenation, as activated systems like phenols can react multiple times. beilstein-journals.org The reaction can be carried out under mild conditions, sometimes using mechanochemical methods to improve sustainability. beilstein-journals.org

Phenol Activation and Etherification Procedures

The core of synthesizing 2-(4-Hydroxyphenoxy)-1-bromobenzene lies in the activation of the phenol and the subsequent etherification. In the context of the Ullmann condensation, the reaction is typically performed by coupling a phenol with an aryl halide. beilstein-journals.orgwikipedia.org For the synthesis of this specific compound, this would involve the reaction of hydroquinone (acting as the phenol) with 1,2-dibromobenzene (B107964) or a related brominated aromatic compound.

A common procedure involves the reaction of a substituted phenol with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) and a solvent such as acetone. plos.org While this example uses propargyl bromide, the principle of activating the phenol with a base to form a more nucleophilic phenoxide ion is fundamental to the etherification process. This phenoxide then attacks the aryl halide, leading to the formation of the diaryl ether.

In some synthetic routes, protection of one of the hydroxyl groups of hydroquinone may be necessary to prevent the formation of diether byproducts. google.com For instance, a monobenzyl ether of hydroquinone can be used to ensure that the etherification occurs at only one of the hydroxyl groups. google.com Following the coupling reaction, a deprotection step would be required to yield the final 2-(4-Hydroxyphenoxy)-1-bromobenzene.

The classical Ullmann reaction often required harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgmagtech.com.cn However, modern advancements have led to the development of milder reaction conditions through the use of catalytic amounts of copper and the introduction of ligands to accelerate the reaction. beilstein-journals.orgmagtech.com.cnnih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2-(4-Hydroxyphenoxy)-1-bromobenzene while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, catalyst system (including ligand design and loading), temperature, and pressure.

The choice of solvent can significantly impact the rate, yield, and selectivity of the Ullmann condensation. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used because they can effectively solvate the metal catalyst and the reactants. wikipedia.orgnumberanalytics.comresearchgate.net For instance, in a study on Ullmann cross-coupling, DMSO was found to be an optimal solvent, leading to a high yield of the desired product due to its high polarity which stabilizes the transition states and intermediates. researchgate.net The use of aprotic polar solvents is also favored in SN2 type reactions, a mechanistic step often involved in ether synthesis. plos.org

Table 1: Effect of Different Solvents on a Typical Ullmann Condensation Reaction

| Entry | Solvent | Yield (%) |

| 1 | DMSO | 93 |

| 2 | DMF | 85 |

| 3 | Toluene | 60 |

| 4 | THF | 55 |

| 5 | CH3CN | 70 |

Note: This table is a generalized representation based on findings for Ullmann-type reactions and illustrates the trend of solvent effects. researchgate.net

The development of efficient catalytic systems has been a major focus in modernizing the Ullmann reaction. The amount of copper catalyst used, known as catalyst loading, has been significantly reduced from stoichiometric to catalytic amounts, often in the range of 0.2–10 mol %. beilstein-journals.orgnih.govacs.org This not only reduces the cost but also simplifies the purification process.

Ligands play a critical role in stabilizing the copper catalyst and facilitating the cross-coupling reaction, often allowing for lower reaction temperatures. beilstein-journals.orgnih.gov A wide variety of ligands have been screened for the Ullmann diaryl ether synthesis, including N,N- and N,O-chelating ligands. beilstein-journals.orgnih.gov For example, N,N-dimethylglycine has been identified as a highly effective ligand in certain systems. beilstein-journals.orgnih.gov The design of the ligand, including its steric and electronic properties, can have a dramatic impact on the catalytic activity. beilstein-journals.orgnih.govmit.edunih.gov Research has shown that even small variations in the ligand structure can lead to a significant loss of catalytic activity. beilstein-journals.orgnih.gov

Table 2: Influence of Different Ligands on a Model Ullmann Diaryl Ether Synthesis

| Entry | Ligand | Yield (%) |

| 1 | N,N-dimethylglycine (L1) | 95 |

| 2 | L-Proline | 80 |

| 3 | N-Butylimidazole | 88 |

| 4 | 8-Hydroxyquinoline derived P,N-ligand | 75 |

Note: This table is a generalized representation based on findings for Ullmann-type reactions and illustrates the impact of ligand choice. beilstein-journals.orgnih.gov

Temperature is a critical parameter in the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene. While traditional Ullmann reactions required temperatures often exceeding 200°C, the use of modern catalytic systems has enabled reactions to be carried out at significantly lower temperatures, typically between 90-110°C. beilstein-journals.orgwikipedia.orgnih.gov Lowering the reaction temperature can improve the functional group tolerance and reduce the formation of undesired side products. numberanalytics.com In some instances, with highly active catalyst systems, reactions can even be performed at or near room temperature. nih.gov

Green Chemistry Principles in Synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene

The application of green chemistry principles to the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene aims to reduce the environmental impact of the process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100. primescholars.com

For the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene via a substitution reaction like the Ullmann condensation, the atom economy will inherently be less than 100% due to the formation of byproducts, such as a salt and water. rsc.org For example, in the reaction of hydroquinone with 1,2-dibromobenzene and a base like potassium hydroxide, potassium bromide and water would be formed as byproducts.

Sustainable Reagents and Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 2-(4-hydroxyphenoxy)-1-bromobenzene, this involves the use of non-toxic, renewable solvents and reagents, as well as catalytic systems that operate under milder conditions and can be recycled. Key advancements in this area include the use of enzyme catalysis and the development of novel solvent systems for classic coupling reactions.

Modified Ullmann Condensation in Deep Eutectic Solvents

The Ullmann condensation is a classic method for the formation of diaryl ethers, traditionally requiring high temperatures and polar, aprotic solvents like N-methylpyrrolidone or dimethylformamide. beilstein-journals.org Recent innovations have focused on making this reaction more sustainable. One of the most promising approaches is the use of deep eutectic solvents (DESs) as both the reaction medium and, in some cases, as a reactant. nih.gov

Deep eutectic solvents are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a much lower melting point than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources.

The table below outlines representative conditions for a sustainable Ullmann-type ether synthesis using a deep eutectic solvent system. While this specific example details an aryl alkyl ether synthesis, the principles are directly applicable to the formation of diaryl ethers like 2-(4-hydroxyphenoxy)-1-bromobenzene by reacting an aryl halide with a phenolic component within a DES.

| Aryl Halide | Solvent/Reagent | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (Hetero)aryl Halides (Cl, Br, I) | Choline chloride/Glycerol (1:2 mol/mol) | CuI or Cu(II) species (up to 5) | K₂CO₃ | 80-100 | 6 | up to 98 | nih.gov |

Laccase-Catalyzed Synthesis

Another avenue in green chemistry for the synthesis of phenolic compounds involves the use of enzymes as catalysts. Laccases, a class of multicopper oxidases, are particularly attractive as "green biocatalysts". nih.govnih.gov They utilize molecular oxygen as the oxidant and produce water as the sole byproduct, operating under mild conditions such as room temperature and atmospheric pressure. ablesci.comscielo.org.mx

Laccases catalyze the oxidation of phenolic substrates to form radicals, which can then undergo various coupling reactions. nih.govscielo.org.mx While laccase-mediated synthesis has been extensively explored for producing dimeric phenols and other coupled products, its direct application for the specific cross-coupling of a phenol with an aryl halide to form a diaryl ether like 2-(4-hydroxyphenoxy)-1-bromobenzene is an area of ongoing research. The broad substrate specificity of laccases suggests potential for developing such a biocatalytic route, possibly through a laccase-mediator system (LMS) to facilitate the desired cross-coupling reaction. nih.gov

Article Generation Infeasible Due to Lack of Specific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific data available for the compound 2-(4-Hydroxyphenoxy)-1-bromobenzene to generate the requested article. The instructions require a detailed analysis of the reaction chemistry and mechanistic studies for this exact molecule, broken down into specific reaction types.

The performed searches did not yield any scholarly articles, patents, or detailed experimental data pertaining to the Nucleophilic Aromatic Substitution, Suzuki-Miyaura, Heck, Sonogashira, or lithiation reactions specifically involving 2-(4-Hydroxyphenoxy)-1-bromobenzene. Similarly, specific examples and mechanistic studies on the O-alkylation and O-acylation of its phenolic hydroxyl group could not be located.

While general principles and examples for these named reactions on substituted bromobenzenes and phenols are well-documented wikipedia.orgresearchgate.netyoutube.comlibretexts.org, applying this general knowledge to the specific substrate without direct experimental evidence would constitute speculation and would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Therefore, the generation of an article that strictly adheres to the provided outline and content requirements is not feasible at this time.

Reaction Chemistry and Mechanistic Studies of 2 4 Hydroxyphenoxy 1 Bromobenzene

Reactivity of the Phenolic Hydroxyl Group

Oxidation Pathways and Mechanisms

The oxidation of 2-(4-hydroxyphenoxy)-1-bromobenzene is anticipated to primarily involve the electron-rich hydroxyphenoxy ring. The phenolic hydroxyl group is a strong activating group, making this ring susceptible to oxidation.

Drawing parallels from studies on the oxidation of bromophenols, the reaction can proceed via one-electron oxidation to form a phenoxyl radical. For instance, the oxidation of 2,4-dibromophenol with potassium permanganate has been shown to generate bromophenoxyl radicals. These radicals can then undergo coupling reactions. In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the resulting phenoxyl radical on the hydroxyphenoxy ring could potentially couple with another radical, leading to the formation of dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) researchgate.net.

The specific oxidation products will be influenced by the reaction conditions and the oxidant used. For example, the oxidation of 2-bromophenol at high temperatures can lead to the formation of dioxins sigmaaldrich.com. While the ether linkage in the target molecule adds complexity, the potential for intramolecular cyclization following oxidation of the hydroxyphenoxy ring cannot be entirely ruled out under certain conditions.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group in 2-(4-hydroxyphenoxy)-1-bromobenzene is capable of participating in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the ether oxygen atom. The strength and existence of such a bond would depend on the conformational flexibility of the molecule. Theoretical and spectroscopic studies on 2-halophenols have indicated the presence of weak intramolecular hydrogen bonds in 2-chloro, 2-bromo, and 2-iodophenol rsc.org. By analogy, a weak intramolecular hydrogen bond might exist in the target molecule, which could influence the acidity of the phenolic proton and the rotational freedom around the C-O ether bond. The energy of such intramolecular hydrogen bonds in phenolic compounds can range from 5.4 to 15.4 kcal/mol for six-membered rings mdpi.com.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the hydroxyl group or ether oxygen of another molecule can significantly affect the bulk properties and reactivity of the compound. In solution, the presence of water or other protic solvents can lead to the disruption of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with the solvent molecules researchgate.net. These interactions can influence reaction kinetics by altering the availability and nucleophilicity of the hydroxyl group.

Reactivity of the Phenoxy Ether Linkage

The diaryl ether bond is generally stable due to the sp2 hybridization of the carbon atoms and the delocalization of electron density into the aromatic rings. However, it can be cleaved under specific conditions.

Cleavage Mechanisms under Various Conditions

Acidic Conditions: The cleavage of diaryl ethers under acidic conditions is challenging but can be achieved with strong acids like HBr or HI at elevated temperatures. The mechanism involves the protonation of the ether oxygen, making it a better leaving group ccspublishing.org.cn. The subsequent step is a nucleophilic attack by the halide ion. In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the cleavage would likely result in the formation of 2-bromophenol and 4-bromophenol, as the C(sp2)-O bond is difficult to break via SN1 or SN2 pathways ccspublishing.org.cn.

Basic Conditions: Base-catalyzed cleavage of diaryl ethers is generally difficult. However, studies on the cleavage of the β-O-4 ether linkage in lignin models with strong bases like KOH have shown that the reaction can proceed via a 6-membered transition state involving deprotonation of a carbon alpha to the ether linkage researchgate.netresearchgate.net. For 2-(4-hydroxyphenoxy)-1-bromobenzene, such a pathway would be less likely due to the lack of an appropriately positioned acidic proton.

Reductive Cleavage: Reductive cleavage of the C-O bond in diphenyl ethers can be achieved using various reducing agents. The reaction of diphenyl ether with reagents like Et3SiH and KOtBu has been shown to yield benzene (B151609) and phenol (B47542) aiche.org.

Stability in Diverse Chemical Environments

Polybrominated diphenyl ethers (PBDEs) are known for their environmental persistence, indicating the high stability of the diaryl ether linkage nih.gov. They are resistant to degradation under many environmental conditions. The half-lives of some PBDE congeners in the environment can be several years nih.gov. This suggests that the phenoxy ether linkage in 2-(4-hydroxyphenoxy)-1-bromobenzene is also expected to be stable under mild acidic, basic, and oxidative conditions. However, photodegradation can be a significant degradation pathway for PBDEs, often proceeding through reductive debromination polyu.edu.hk.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: Electrophilic aromatic substitution reactions on 2-(4-hydroxyphenoxy)-1-bromobenzene will be directed by the existing substituents.

Brominated Ring: The bromine atom is a deactivating but ortho-, para-directing substituent. The phenoxy group is also an ortho-, para-directing group. Therefore, electrophilic attack on the brominated ring will be directed to the positions ortho and para to the phenoxy group and ortho and para to the bromine atom. The steric hindrance from the bulky phenoxy group might favor substitution at the para position to the phenoxy group.

Hydroxyphenoxy Ring: The hydroxyl group is a strongly activating and ortho-, para-directing substituent. The phenoxy group attached to this ring is also ortho-, para-directing. Therefore, electrophilic substitution will be strongly favored on this ring at the positions ortho to the hydroxyl group.

For example, in the nitration of phenol, the reaction is highly regioselective for the ortho and para positions mdpi.com. Similarly, the nitration of 2-(4-hydroxyphenoxy)-1-bromobenzene would be expected to occur predominantly on the hydroxyphenoxy ring at the positions ortho to the hydroxyl group.

Stereoselectivity: As 2-(4-hydroxyphenoxy)-1-bromobenzene is an achiral molecule, reactions at the aromatic rings will not inherently introduce stereoselectivity unless a chiral reagent or catalyst is used. If a reaction were to create a new chiral center, for example, through a reaction on a substituent introduced to the molecule, the stereochemical outcome would depend on the reaction mechanism. Reactions proceeding through a planar intermediate, such as an SN1 reaction, would likely lead to a racemic mixture, while concerted mechanisms like SN2 reactions can be stereospecific lumenlearning.com.

Kinetic and Thermodynamic Aspects of Key Reactions

Kinetics: Studies on the gas-phase reaction of various brominated diphenyl ethers with OH radicals have determined rate constants. For example, the rate constant for the reaction of 2-bromodiphenyl ether with OH radicals at 298 K is 4.7 x 10-12 cm3 molecule-1 s-1. The presence and position of bromine atoms influence the reaction rate.

Interactive Data Table: Rate Constants for the Reaction of Brominated Diphenyl Ethers with OH Radicals at 298 K

| Compound | Rate Constant (10-12 cm3 molecule-1 s-1) |

| Diphenyl ether | 7.45 ± 0.13 |

| 2-Bromodiphenyl ether | 4.7 |

| 3-Bromodiphenyl ether | 4.6 |

| 4-Bromodiphenyl ether | 5.7 |

Data sourced from Raff & Hites (2007)

Thermodynamics: Thermodynamic data for the oxidation of phenols and bromophenols can provide an estimation of the thermodynamics of the oxidation of the hydroxyphenoxy moiety. The oxidation of phenols is generally an exothermic process. For instance, the Fenton oxidation of chlorophenols has a low activation energy, indicating a thermodynamically favorable process ijnrd.org. The Gibbs free energy of activation for the oxidative degradation of some chlorophenols is around 80 kJ/mol ijnrd.org.

Activation Energy Profiling

There is currently no published data detailing the activation energy profiles for reactions involving 2-(4-Hydroxyphenoxy)-1-bromobenzene. Such studies are crucial for understanding the energy barriers that must be overcome for the compound to undergo chemical change, providing insight into reaction rates and the feasibility of different transformation pathways. The lack of this information prevents a quantitative assessment of its reactivity under various conditions.

Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxyphenoxy 1 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems present in 2-(4-Hydroxyphenoxy)-1-bromobenzene. These techniques spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei and providing a comprehensive map of the molecule's connectivity. creative-biostructure.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, COSY spectra would reveal the correlations between the protons within the brominated phenyl ring and separately within the hydroxyphenyl ring, confirming the substitution patterns on each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the heteronuclei to which they are attached, most commonly ¹³C. creative-biostructure.com This experiment is crucial for assigning each proton signal to its corresponding carbon atom in the molecule. creative-biostructure.com For instance, the proton signal of the hydroxyl group would show a correlation to the carbon atom at the 4-position of the phenoxy ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. youtube.com This is particularly powerful for connecting the different fragments of the molecule. youtube.com In the case of 2-(4-Hydroxyphenoxy)-1-bromobenzene, HMBC spectra would show correlations between the protons on one aromatic ring and the carbon atoms of the other, via the ether linkage. For example, the proton at the 3-position of the brominated ring would show a correlation to the carbon atom at the 4-position of the hydroxyphenyl ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the three-dimensional structure and conformation of molecules. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, NOESY could reveal through-space interactions between protons on the two aromatic rings, providing insights into their relative orientation.

A hypothetical data table summarizing the expected key HMBC correlations for 2-(4-Hydroxyphenoxy)-1-bromobenzene is presented below.

| Proton (¹H) Position | Correlating Carbon (¹³C) Position(s) |

| H-3' | C-1', C-2', C-4', C-5' |

| H-6 | C-1, C-2, C-4, C-5 |

| H-3/H-5 | C-1, C-2/C-6, C-4 |

| H-2/H-6 (phenoxy) | C-1, C-3/C-5, C-4 |

Note: This table is a representation of expected correlations based on the molecular structure. Actual chemical shifts would be determined experimentally.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov This is particularly relevant for understanding polymorphism, where a compound can exist in different crystal structures, potentially impacting its physical properties.

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, ssNMR could be employed to:

Characterize different crystalline polymorphs by observing distinct chemical shifts and peak multiplicities for the carbon and proton nuclei in each form.

Determine the packing arrangement of molecules within the crystal lattice by analyzing intermolecular interactions.

Probe the dynamics of the phenyl rings, such as the rate and amplitude of ring flips, which can differ between various solid forms.

Challenges in ssNMR, such as spectral complexity due to broad resonances, can be overcome by advanced techniques like magic-angle spinning (MAS) and multidimensional experiments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 2-(4-Hydroxyphenoxy)-1-bromobenzene (C₁₂H₉BrO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

| Ion | Theoretical m/z |

| [M+H]⁺ | 264.9862 |

| [M+Na]⁺ | 286.9681 |

Note: The theoretical m/z values are calculated based on the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Features

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, key fragmentation pathways would likely involve:

Cleavage of the ether bond: This would be a primary fragmentation route, leading to the formation of ions corresponding to the bromophenoxy and hydroxyphenyl moieties.

Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of Br.

Loss of small neutral molecules: Fragments corresponding to the loss of CO or H₂O from the molecular ion or subsequent fragment ions may also be observed. libretexts.org

The analysis of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the bromophenyl and hydroxyphenoxy groups and their connection via an ether linkage.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Impurities or Metabolites

Tandem mass spectrometry, or MS/MS, is a powerful technique for analyzing complex mixtures and for the structural elucidation of specific components within that mixture, such as impurities or metabolites. americanpharmaceuticalreview.com In an MS/MS experiment, a specific ion (a precursor ion) is selected from the initial mass spectrum, subjected to fragmentation, and the resulting product ions are then analyzed.

This technique would be particularly valuable in the study of 2-(4-Hydroxyphenoxy)-1-bromobenzene for:

Identifying impurities: If the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene results in byproducts, MS/MS can be used to isolate the ion corresponding to a potential impurity and fragment it to determine its structure. conicet.gov.ar

Characterizing metabolites: In metabolic studies, if 2-(4-Hydroxyphenoxy)-1-bromobenzene is metabolized, MS/MS can be used to identify and structurally characterize the resulting metabolic products in biological samples. nih.gov The fragmentation pattern of a suspected metabolite can be compared to that of the parent drug to pinpoint the site of metabolic modification. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. nih.gov Both methods analyze the same molecular vibrations, but through different physical phenomena—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. nih.gov

The vibrational spectrum of 2-(4-hydroxyphenoxy)-1-bromobenzene is expected to be dominated by contributions from its three key structural components: the disubstituted benzene (B151609) rings, the ether linkage, and the phenolic hydroxyl group. The presence of a bromine atom also influences the spectra.

Key expected vibrational modes include:

O-H Vibrations: The hydroxyl group (-OH) is anticipated to produce a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. google.com The exact position and broadness of this band would be sensitive to hydrogen bonding. The in-plane and out-of-plane bending of the O-H group are expected at lower frequencies. google.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings would typically result in several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Vibrations: The diaryl ether linkage (Ar-O-Ar) is characterized by strong C-O-C asymmetric stretching vibrations, which are typically observed in the 1200-1270 cm⁻¹ range. A corresponding symmetric stretching mode would appear at a lower frequency. The C-O stretch of the phenolic group is also expected in this region, often coupled with other vibrations.

C-Br Vibration: The carbon-bromine stretching vibration is anticipated to produce a band in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

The table below outlines the expected characteristic vibrational frequencies for 2-(4-hydroxyphenoxy)-1-bromobenzene based on established group frequencies for similar organic molecules. google.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Benzene Rings |

| C=C Aromatic Ring Stretch | 1450-1600 | Benzene Rings |

| Asymmetric C-O-C Ether Stretch | 1200-1270 | Diaryl Ether |

| Phenolic C-O Stretch | 1180-1260 | Phenol (B47542) |

| C-Br Stretch | 500-600 | Bromobenzene (B47551) |

Note: This table presents expected frequency ranges based on group frequency correlations for the functional groups present in the molecule. Specific experimental values for 2-(4-hydroxyphenoxy)-1-bromobenzene are not available in the cited literature.

The flexibility of the diaryl ether linkage allows for different spatial orientations (conformations) of the two phenyl rings relative to each other. These different conformers would have distinct, albeit similar, vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the geometries and vibrational frequencies of the most stable conformers. ijceronline.comnih.gov For instance, studies on related acetophenone (B1666503) derivatives have shown that different torsional angles between a phenyl ring and a side group lead to multiple stable conformers with predictable vibrational signatures. ijceronline.com In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the torsional angles around the C-O-C ether bridge would define the conformational landscape. Low-frequency vibrational modes are particularly sensitive to these conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The primary chromophore in 2-(4-hydroxyphenoxy)-1-bromobenzene is the substituted diphenyl ether system. The benzene rings themselves are significant chromophores, exhibiting characteristic electronic transitions. The presence of the hydroxyl (-OH) group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl ether, due to its electron-donating nature which facilitates π → π* transitions.

The expected electronic transitions are:

π → π Transitions:* These are high-energy transitions associated with the aromatic system, typically resulting in strong absorption bands. For substituted benzenes, two main bands are often observed: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm).

n → π Transitions:* The non-bonding electrons on the oxygen atoms of the ether and hydroxyl groups can undergo lower-energy n → π* transitions. These are typically much weaker in intensity than π → π* transitions and may be obscured by them.

The table below summarizes the anticipated electronic transitions for 2-(4-hydroxyphenoxy)-1-bromobenzene.

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Chromophore/Functional Group |

| π → π* (E2-band) | 200-230 | Aromatic Rings |

| π → π* (B-band) | 250-290 | Aromatic Rings, Phenol |

| n → π* | > 290 | Ether, Hydroxyl Oxygens |

Note: This table presents expected absorption ranges based on the analysis of the molecule's chromophores and auxochromes. Specific experimental values for 2-(4-hydroxyphenoxy)-1-bromobenzene are not available in the cited literature.

Solvatochromism is the phenomenon where the position of a molecule's UV-Vis absorption bands changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in polar molecules where the ground and excited states have different dipole moments. For 2-(4-hydroxyphenoxy)-1-bromobenzene, the polar hydroxyl group can engage in hydrogen bonding with protic solvents. This interaction can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. For instance, in polar protic solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while π → π* transitions may show either a hypsochromic or a bathochromic shift depending on the specific interactions. researchgate.net A systematic study of its UV-Vis spectrum in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. While no specific crystallographic data has been published for 2-(4-hydroxyphenoxy)-1-bromobenzene, data from related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide and various substituted chromenones, provide a basis for predicting its structural features. nih.gov

Should single crystals of 2-(4-hydroxyphenoxy)-1-bromobenzene be grown, XRD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings would be determined. This would confirm the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces, such as hydrogen bonds involving the phenolic -OH group and van der Waals interactions, that govern the crystal packing. In related structures like 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming distinct chains and sheets. nih.gov A similar hydrogen-bonding network would be expected for the title compound.

The table below lists the kind of crystallographic parameters that would be obtained from an XRD study.

| Parameter | Information Provided | Example from a Related Compound (4-bromo-N-(2-hydroxyphenyl)benzamide) nih.gov |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P21/c (assumed from context, not explicitly stated in abstract) |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 23.4258 Å, b = 5.6473 Å, c = 9.2464 Å, β = 93.008° |

| Dihedral Angles | The twist between the planes of the aromatic rings. | 80.7° between the two aromatic rings. |

| Hydrogen Bond Geometry | The distances and angles of hydrogen bonds, identifying donors and acceptors. | O—H⋯O and N—H⋯O interactions forming chains. |

Note: This table illustrates the type of data obtained from X-ray crystallography and uses values from a related but different molecule for exemplification. These are not the crystallographic parameters for 2-(4-hydroxyphenoxy)-1-bromobenzene.

Single Crystal X-ray Diffraction for Absolute Structure

For instance, the crystal structure of 4-bromo-N-(2-hydroxy-phenyl)benzamide, a compound with a similar brominated phenyl ring, reveals key intermolecular interactions that are likely to influence the crystal packing of 2-(4-hydroxyphenoxy)-1-bromobenzene. nih.gov In this derivative, the molecule exhibits a non-planar conformation, with the two aromatic rings being significantly twisted relative to each other. nih.gov The crystal packing is dominated by a network of hydrogen bonds, a feature that would also be expected in 2-(4-hydroxyphenoxy)-1-bromobenzene due to the presence of the hydroxyl group. nih.gov

The structural elucidation of various 2-(4-hydroxyphenoxy)benzamide derivatives further underscores the importance of intermolecular forces in dictating the solid-state architecture. nih.gov These studies highlight how modifications to the core scaffold can lead to different packing motifs and hydrogen bonding networks.

A hypothetical table of crystallographic data for a derivative, based on common parameters found in the literature for similar organic molecules, is presented below to illustrate the type of information obtained from an SC-XRD experiment. nih.govnih.gov

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Derivative of 2-(4-Hydroxyphenoxy)-1-bromobenzene

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀BrNO₂ |

| Formula Weight | 292.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.123(4) Å, b = 15.456(7) Å, c = 9.876(5) Å |

| α = 90°, β = 109.34(2)°, γ = 90° | |

| Volume | 1169.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.658 Mg/m³ |

| Absorption Coefficient | 3.452 mm⁻¹ |

| F(000) | 584 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8456 |

| Independent reflections | 2678 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2678 / 0 / 154 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.097 |

| R indices (all data) | R1 = 0.052, wR2 = 0.105 |

Note: This table is a hypothetical representation and does not correspond to the actual data for 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (pXRD) is an essential tool for the characterization of polycrystalline materials and is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystalline form. arxiv.org Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability, which are of critical importance in materials science.

The pXRD pattern of a compound is a unique fingerprint of its crystalline phase. researchgate.netresearchgate.net By comparing the experimental pXRD pattern with patterns simulated from single-crystal X-ray diffraction data, the phase purity of a bulk sample can be confirmed. Furthermore, pXRD is instrumental in identifying the presence of different polymorphic forms in a sample. arxiv.org

While no specific studies on the polymorphism of 2-(4-hydroxyphenoxy)-1-bromobenzene were identified, the general methodology for such an investigation would involve the preparation of the material under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would then be analyzed by pXRD. Any differences in the diffraction patterns would indicate the presence of different polymorphs. Rietveld refinement of the powder data can further provide detailed structural information about each polymorphic phase. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of a 2-(4-Hydroxyphenoxy)-1-bromobenzene Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 65 |

| 25.8 | 3.45 | 95 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 30 |

Note: This table is a hypothetical representation to illustrate pXRD data.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. aps.org This technique is particularly useful for determining the absolute configuration of chiral centers and for studying the conformational properties of chiral molecules in solution.

While 2-(4-hydroxyphenoxy)-1-bromobenzene itself is not chiral, chiral derivatives can be readily synthesized. For example, the introduction of a chiral moiety, such as in (R)-2-(4-hydroxyphenoxy)propan-1-ol, imparts chirality to the molecule. rsc.orgrsc.org The CD spectrum of such a derivative would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment.

The sign and magnitude of the Cotton effects can be correlated with the stereochemistry of the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the chiral centers. aps.org Furthermore, CD spectroscopy can be used to study the aggregation behavior of chiral molecules, as the formation of ordered supramolecular structures can lead to significant changes in the CD signal. nih.govchemrxiv.org

For instance, studies on chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol have demonstrated the utility of CD spectroscopy in characterizing their chiroptical properties. rsc.orgrsc.org The observed CD signals are a direct consequence of the chiral nature of the molecules and their organization into helical supramolecular structures.

Computational and Theoretical Chemistry Studies of 2 4 Hydroxyphenoxy 1 Bromobenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, these methods allow for a detailed exploration of its fundamental chemical and physical characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(4-Hydroxyphenoxy)-1-bromobenzene. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost.

In typical DFT studies on related hydroxylated polybrominated diphenyl ethers, the B3LYP functional is often employed. This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical for accurate predictions.

Table 1: Illustrative Ground State Properties of a Hydroxylated Brominated Diphenyl Ether Calculated using DFT

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Rotational Constants | Values in GHz |

Note: The values in this table are illustrative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Ab Initio Methods for Electronic Structure and Bonding

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of electronic structure and bonding.

For a molecule like 2-(4-Hydroxyphenoxy)-1-bromobenzene, ab initio calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure. These calculations also provide insights into the nature of the chemical bonds, such as the C-O ether linkage and the C-Br bond.

Table 2: Representative Bond Lengths and Angles for a Hydroxylated Brominated Diphenyl Ether from Ab Initio Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | Value in Å |

| Bond Length | C-O (ether) | Value in Å |

| Bond Angle | C-O-C | Value in degrees |

| Dihedral Angle | Phenyl Ring 1 - O - Phenyl Ring 2 | Value in degrees |

Note: The values in this table are representative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Basis Set Selection and Methodological Validation

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine, it is important to use basis sets that can adequately describe the electronic structure. Pople-style basis sets, such as 6-311+G(d,p), are commonly used in DFT calculations of OH-PBDEs. nih.gov

Methodological validation is a critical step to ensure the reliability of the computational results. This often involves comparing the calculated properties with available experimental data for the same or structurally similar molecules. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their electrons.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For OH-PBDEs, the HOMO-LUMO gap can provide insights into their potential for undergoing reactions such as oxidation or degradation.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Hydroxylated Brominated Diphenyl Ether

| Molecular Orbital | Energy (eV) |

| HOMO | Illustrative Value |

| LUMO | Illustrative Value |

| HOMO-LUMO Gap | Calculated Difference |

Note: The values in this table are illustrative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain the outcomes of chemical reactions. By analyzing the distribution and symmetry of the HOMO and LUMO of 2-(4-Hydroxyphenoxy)-1-bromobenzene, predictions can be made about its reactivity towards electrophiles and nucleophiles.

For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as these are the areas of highest electron density. Conversely, the regions where the LUMO is localized are susceptible to nucleophilic attack. FMO analysis can thus be used to predict the regioselectivity of reactions involving this compound. In studies of related compounds, the distribution of these orbitals is often visualized to understand and predict reaction pathways.

Conformational Analysis

The three-dimensional structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene is not static. Due to the presence of the ether linkage, the two phenyl rings can rotate relative to each other. Conformational analysis is crucial for identifying the most stable spatial arrangements (conformers) and the energy barriers that separate them. This is particularly important for substituted diphenyl ethers, as the ortho-substituent (in this case, bromine) introduces significant steric hindrance that governs the molecule's preferred shape.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, a complete PES would be complex, but a reduced-dimensionality PES can be constructed by focusing on the most critical degrees of freedom: the two dihedral angles defined by the C-O-C bridge.

The PES is typically generated through a series of single-point energy calculations at various fixed geometries using quantum mechanical methods like Density Functional Theory (DFT). By mapping the energy changes associated with the rotation around the C-O bonds, the PES can identify:

Energy Minima: These correspond to the most stable, equilibrium conformations of the molecule.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path between two minima.

For this molecule, the PES would reveal that planar conformations, where both rings lie in the same plane, are energetically unfavorable due to the steric clash between the ortho-bromine atom and the hydrogen atoms on the other ring. The global energy minimum would correspond to a twisted, non-planar ("skewed") conformation.

To quantify the energy changes during rotation around the ether linkage, torsional scans are performed. This involves systematically varying a specific dihedral angle (e.g., C1-O-C1'-C2' or C2-C1-O-C1') while optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the rotational barriers.

Due to the ortho-bromine atom, the rotation is significantly hindered. The most stable conformation for substituted biphenyls and diphenyl ethers is typically a twisted one, with the phenyl rings at a dihedral angle of approximately 45° to 60° relative to each other libretexts.org. The planar (0° dihedral) and perpendicular (90° dihedral) conformations represent energy maxima, corresponding to the transition states for interconversion between equivalent twisted conformers libretexts.orgnih.gov.

Computational studies on similar biaryl systems using methods like MP2 or DFT can accurately predict these barriers nih.govrsc.org. The barrier height is influenced by the size of the ortho-substituents; larger groups lead to higher activation energies for rotation libretexts.org. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, the steric hindrance from the bromine atom dictates a substantial rotational barrier.

Table 1: Illustrative Torsional Energy Profile for Rotation Around the C-O Bond

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 4.5 | Planar (Transition State) |

| 45 | 0.0 | Twisted (Energy Minimum) |

| 90 | 2.1 | Perpendicular (Transition State) |

| 135 | 0.0 | Twisted (Energy Minimum) |

| 180 | 4.8 | Planar (Transition State) |

Note: This data is representative for a substituted diphenyl ether and illustrates the expected energy profile. Actual values would require specific DFT or ab initio calculations.

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311+G(d,p)) rsc.org. The calculation provides nuclear shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (TMS).

The predicted shifts are highly sensitive to the molecule's conformation. Therefore, calculations are typically performed on the optimized, lowest-energy geometry obtained from conformational analysis. The electronic environment of each nucleus, influenced by factors like electronegativity and aromaticity, determines its chemical shift. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, key influences include the electron-withdrawing effect of the bromine atom and the electron-donating effects of the hydroxyl and ether oxygen atoms. Machine learning algorithms trained on large datasets of experimental and calculated data are also emerging as a rapid and accurate prediction method mdpi.comchemrxiv.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenoxy)-1-bromobenzene

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on OH) | 5.1 | C-Br | 114.2 |

| H (ortho to OH) | 6.9 | C-OH | 155.8 |

| H (meta to OH) | 7.2 | C (ortho to OH) | 116.5 |

| H (ortho to Br) | 7.6 | C (meta to OH) | 122.1 |

| H (other ring) | 7.0 - 7.4 | C-O (hydroxyphenyl) | 150.1 |

| C-O (bromophenyl) | 156.5 |

Note: These values are illustrative, based on computational methods and typical substituent effects for phenolic and brominated aromatic compounds.

Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry. DFT methods, particularly with the B3LYP functional and Pople-style basis sets (e.g., 6-311++G(d,p)), have proven effective for this purpose researchgate.netmdpi.com. The calculation yields harmonic vibrational frequencies corresponding to the normal modes of vibration.

These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) researchgate.net. The calculations also provide IR intensities and Raman activities, allowing for the construction of a complete theoretical spectrum. This aids in the assignment of complex experimental spectra by correlating specific absorption bands with particular molecular motions.

Table 3: Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3650 | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1250 | C-O-C asymmetric stretch |

| 1180 | C-OH stretch |

| 680 | C-Br stretch |

Note: Frequencies are representative and based on DFT calculations for molecules with similar functional groups researchgate.netmdpi.comconsensus.app.

Reaction Pathway and Transition State Modeling

Computational chemistry is a fundamental tool for elucidating reaction mechanisms. By mapping the PES for a chemical reaction, it is possible to identify the minimum energy reaction pathway connecting reactants and products. A key aspect of this is the location and characterization of transition states (TS).

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Its geometry is optimized using specialized algorithms. To confirm a structure as a true transition state, a frequency calculation is performed; a valid TS must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, a potential reaction for study is further electrophilic substitution (e.g., bromination) on one of the aromatic rings. The phenolic ring is activated by the hydroxyl group, making it a likely target. A computational study would involve:

Optimizing the geometries of the reactants (the diphenyl ether and the electrophile, e.g., Br₂ with a Lewis acid).

Locating the transition state structure for the electrophilic attack (likely a sigma complex).

Optimizing the geometry of the product.

Theoretical studies on the debromination of related polybrominated diphenyl ethers (PBDEs) have successfully used DFT to investigate reaction mechanisms, demonstrating the utility of these methods for understanding the reactivity of such compounds mdpi.com.

Table 4: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: This table provides a conceptual example of the energy profile that would be calculated to determine the activation energy and reaction thermodynamics.

Due to the highly specific nature of the query focusing on "2-(4-Hydroxyphenoxy)-1-bromobenzene," a comprehensive search of available scientific literature and databases did not yield specific computational and theoretical chemistry studies, such as Intrinsic Reaction Coordinate (IRC) calculations or Molecular Dynamics (MD) simulations, conducted directly on this compound.

Therefore, it is not possible to provide a detailed article with the requested data tables and in-depth research findings for the specified subsections. The scientific community has not published research that fits the precise scope of the user's request for this particular chemical entity.

Synthesis and Characterization of Derivatives and Analogues of 2 4 Hydroxyphenoxy 1 Bromobenzene

Ester and Ether Derivatives of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a readily accessible site for chemical modification, most commonly through esterification and etherification reactions. These transformations are strategic for modulating the compound's physicochemical properties, such as polarity and lipophilicity.

Esterification can be carried out by reacting the parent phenol (B47542) with acylating agents like acid chlorides or anhydrides. The synthesis of a variety of ester derivatives allows for a systematic exploration of how different acyl groups can fine-tune the molecule's characteristics.

Etherification is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base, is reacted with an alkyl or benzyl (B1604629) halide. This method provides a straightforward route to a wide range of ether derivatives, which can exhibit different properties compared to the parent phenol. For instance, the synthesis of 2-alkoxy-4-[N-(alkyl, cycloalkyl, aryl)imino]phenyl m-carboranecarboxylates has been reported, showcasing the versatility of this functional group. researchgate.net

Table 1: Examples of Ester and Ether Derivatives

| Derivative Type | Reagent Example | Resulting Functional Group |

| Ester | Acetyl Chloride | -OCOCH₃ |

| Ester | Benzoyl Chloride | -OCOC₆H₅ |

| Ether | Methyl Iodide | -OCH₃ |

| Ether | Benzyl Bromide | -OCH₂C₆H₅ |

Derivatives via Cross-Coupling at the Bromine Position

The bromine atom serves as a convenient handle for introducing a wide array of substituents using transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are frequently employed to attach new aryl and alkyl groups. The Suzuki-Miyaura reaction, for example, involves the coupling of an organoboron compound with an organohalide. ikm.org.my In a typical Suzuki coupling, 2-(4-hydroxyphenoxy)-1-bromobenzene can be reacted with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. ikm.org.my This reaction has been optimized for various substrates, including 4-bromoacetophenone, with studies investigating the effects of different bases, catalyst loading, and reaction temperatures. ikm.org.my Similarly, Stille coupling utilizes organotin reagents, and Negishi coupling uses organozinc reagents to achieve similar transformations. The reaction between alkylsilicates and aryl bromides, catalyzed by a nickel(II) catalyst and a photoredox agent, has also been explored for alkylation. gelest.com

Table 2: Examples of Cross-Coupling Reactions for Aryl/Alkyl Substitution

| Reaction Name | Coupling Partner Example | Catalyst System Example | Resulting Structure Example |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base | Biphenyl derivative |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Styrenyl derivative |

| Negishi Coupling | Alkylzinc Halide | PdCl₂(dppf) | Alkyl-substituted derivative |

The introduction of heteroaromatic rings can significantly alter a molecule's electronic properties and its potential for biological interactions. Cross-coupling reactions are instrumental in synthesizing such derivatives. For instance, the Suzuki-Miyaura coupling can be used to couple bromo-triazines with various boronic acids. researchgate.net This methodology has been shown to be effective for a range of structurally and electronically diverse boronic acids. researchgate.net An umpolung strategy for the asymmetric Friedel–Crafts-type alkylation of electron-poor heteroaromatic systems has also been developed. rsc.org

Modifications to the Phenoxy Ring

The phenoxy ring offers additional opportunities for structural diversification through the introduction of new substituents or by replacing the ring entirely with a bioisostere.

Additional functional groups can be introduced onto the phenoxy ring via electrophilic aromatic substitution reactions. The position of the new substituent is directed by the existing hydroxyl and ether groups. A more controlled method involves using a pre-functionalized starting material in the initial synthesis of the diaryl ether. For example, the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been achieved through the amidation of corresponding alkyl esters. nih.gov Similarly, derivatives of 4-hydroxycoumarin (B602359) have been synthesized and their structures confirmed by various spectroscopic methods. nih.gov

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to enhance a molecule's biological activity or other properties. cambridgemedchemconsulting.com The benzene (B151609) ring is a common target for such replacements to address issues like metabolic stability and potency. nih.govexlibrisgroup.com Various heterocyclic rings can serve as bioisosteres for amide and ester groups. nih.gov The goal of such a replacement is to create a new molecule with similar biological properties to the parent compound, potentially attenuating toxicity or modifying activity. cambridgemedchemconsulting.com

Complex Molecular Architectures Incorporating the 2-(4-Hydroxyphenoxy)-1-bromobenzene Scaffold

The 2-(4-Hydroxyphenoxy)-1-bromobenzene framework can be recognized as a core component of more complex and biologically significant molecules. A prime example of a class of natural products that feature a similar diaryl ether core are the thyroid hormones. oncohemakey.com Thyroxine (T4) and its more potent derivative, triiodothyronine (T3), are crucial for regulating metabolism, growth, and development in vertebrates. nih.gov

The basic structure of these hormones consists of a 4-hydroxyphenoxy group linked to a substituted benzene ring, which in the case of thyroxine, is substituted with iodine atoms and an alanine (B10760859) side chain. oncohemakey.com The synthesis of thyroxine analogs, therefore, provides a clear illustration of how the 2-(4-hydroxyphenoxy)-1-bromobenzene scaffold can be elaborated upon to create complex, functional molecules. For instance, synthetic strategies for thyroxine analogs often involve the coupling of a suitably protected 4-hydroxyphenoxy derivative with a substituted phenyl ring, followed by the introduction or modification of the alanine side chain. vu.edu.au

The structural complexity is built upon the diaryl ether core through several key modifications:

Halogenation: The benzene ring corresponding to the "1-bromobenzene" part of the scaffold is typically poly-iodinated in natural thyroid hormones. Synthetic analogs have been prepared with different halogen substitutions, including chlorine and bromine, to probe the structure-activity relationships. oup.com